3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Overview
Description
“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular formula of “3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is C7H4ClF4N . The molecular weight is 199.53 . The InChI key is RRQSEOPUKUHLCT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.433 and a density of 1.428 g/mL at 25 °C .Scientific Research Applications
Vibrational Analysis and Theoretical Studies
- 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline and its related compounds have been studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies contribute to understanding the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra. Additionally, theoretical computations like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis offer insight into the compound's thermodynamic functions (Revathi et al., 2017).
Chemical Synthesis and Catalysis
- The compound is utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is efficient for synthesizing diverse quinazoline and fused isoindolinone scaffolds, highlighting its role in chemical synthesis and catalysis (Wu et al., 2021).
Antiproliferative Activity Studies
- In research on Cu(II) and Pd(II) complexes, this compound, as part of salicylaldimine ligands, showed antiproliferative potentials against specific cell lines. This highlights its potential in developing new anticancer agents (Kasumov et al., 2016).
Optical and Spectroscopic Investigations
- Detailed spectroscopic studies on compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline have been conducted to understand their molecular orbital calculations, chemical reactivity, and thermodynamic parameters. These studies are significant for applications in optical devices and materials science (Karthick et al., 2013).
Fluorescence Quenching and Molecular Interactions
- The compound's derivatives have been studied for their fluorescence quenching properties in various solvents. Such studies are essential in understanding the electronic features of intermolecular interactions involving organic fluorine, contributing to fields like photochemistry and molecular electronics (Geethanjali et al., 2015).
Safety And Hazards
“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is classified as a hazardous substance. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSEOPUKUHLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.